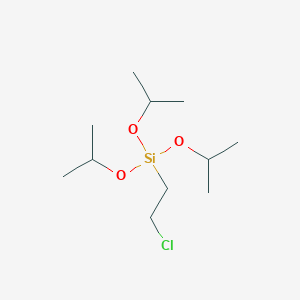
2-Chloroethyltriisopropoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyltriisopropoxysilane, also known as TIPS-Cl, is a versatile compound that is widely used in the field of organic synthesis. It is a colorless liquid that is soluble in most organic solvents. TIPS-Cl is an important intermediate in the preparation of various organosilicon compounds, which have a wide range of applications in different fields, such as pharmaceuticals, materials science, and electronics.
Mecanismo De Acción
2-Chloroethyltriisopropoxysilane is a reactive compound that undergoes hydrolysis in the presence of water. The hydrolysis of 2-Chloroethyltriisopropoxysilane leads to the formation of triisopropoxyvinylsilane and HCl. The reactive vinylsilane intermediate can then be used for the preparation of various organosilicon compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Chloroethyltriisopropoxysilane. However, it is known that 2-Chloroethyltriisopropoxysilane is a toxic compound that can cause irritation to the skin, eyes, and respiratory system. Therefore, it should be handled with care and proper safety precautions should be taken while working with this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloroethyltriisopropoxysilane in lab experiments include its high reactivity and versatility. 2-Chloroethyltriisopropoxysilane can be used to prepare a wide range of organosilicon compounds, which have potential applications in different fields. However, the limitations of using 2-Chloroethyltriisopropoxysilane include its toxicity and the need for careful handling and safety precautions.
Direcciones Futuras
There are several future directions for the use of 2-Chloroethyltriisopropoxysilane in scientific research. One potential application is the development of new materials for electronic devices, such as flexible displays and sensors. 2-Chloroethyltriisopropoxysilane can also be used in the development of new drug delivery systems, which can improve the efficacy and safety of drugs. Additionally, 2-Chloroethyltriisopropoxysilane can be used in the preparation of new organosilicon compounds that have potential applications in catalysis and materials science.
Métodos De Síntesis
The most commonly used method for the synthesis of 2-Chloroethyltriisopropoxysilane is the reaction between triisopropoxyvinylsilane and thionyl chloride. The reaction is carried out under anhydrous conditions and yields high purity 2-Chloroethyltriisopropoxysilane. The reaction can be represented as follows:
(CH3)2CHOSi(CH=CH2)O(CH3)2 + SOCl2 → (CH3)2CHOCH2CH2Si(OiPr)3 + HCl
Aplicaciones Científicas De Investigación
2-Chloroethyltriisopropoxysilane has been extensively used in scientific research for the preparation of various organosilicon compounds. It is used as a reagent in the synthesis of silane coupling agents, which are widely used in the field of polymer science. 2-Chloroethyltriisopropoxysilane is also used in the preparation of organosilicon compounds that have potential applications in drug delivery systems, as well as in the development of new materials for electronic devices.
Propiedades
Número CAS |
18023-54-6 |
|---|---|
Nombre del producto |
2-Chloroethyltriisopropoxysilane |
Fórmula molecular |
C11H25ClO3Si |
Peso molecular |
268.85 g/mol |
Nombre IUPAC |
2-chloroethyl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C11H25ClO3Si/c1-9(2)13-16(8-7-12,14-10(3)4)15-11(5)6/h9-11H,7-8H2,1-6H3 |
Clave InChI |
DDLMFVOFOCTELA-UHFFFAOYSA-N |
SMILES |
CC(C)O[Si](CCCl)(OC(C)C)OC(C)C |
SMILES canónico |
CC(C)O[Si](CCCl)(OC(C)C)OC(C)C |
Otros números CAS |
18023-54-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



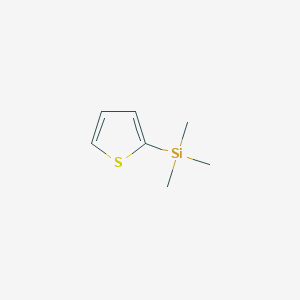
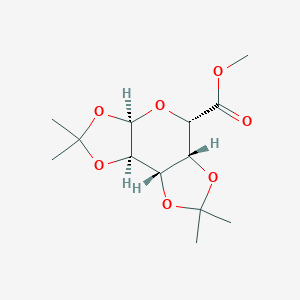

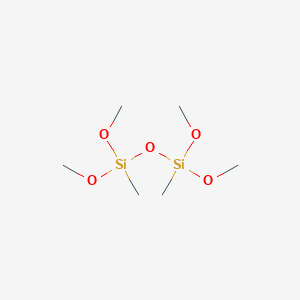
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
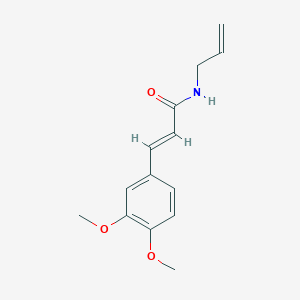
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
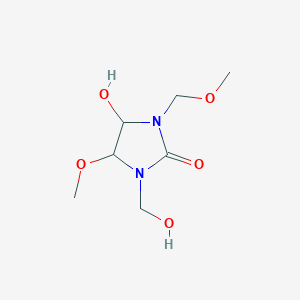


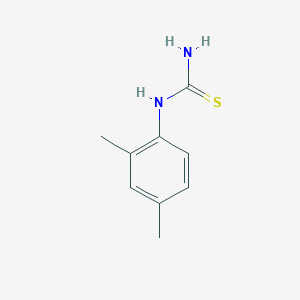
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)